molecular formula C17H14N2O B2761516 (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol CAS No. 324580-57-6

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol

Cat. No.: B2761516
CAS No.: 324580-57-6
M. Wt: 262.312
InChI Key: XSVXKLHDYPMDEX-WOJGMQOQSA-N
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Description

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol is a phenolic Schiff base that incorporates a quinoline moiety, making it a compound of significant interest in materials science and biological chemistry research. This compound belongs to a class of molecules where an azomethine (-C=N-) group links an aromatic phenol system with a 2-methylquinoline group, a structural feature known to promote strong adsorption to metal surfaces . Recent correlated theoretical and electrochemical investigations have demonstrated that structurally similar phenolic Schiff bases exhibit excellent performance as corrosion inhibitors for mild steel in acidic environments, with studies showing inhibition efficiencies reaching up to 97.3% . The mechanism is characterized by the molecules adsorbing onto the metal surface, forming a protective layer that significantly reduces metallic dissolution. The presence of the quinoline ring, with its electron-rich nitrogen atom and extensive π-system, enhances this adsorption capability . Furthermore, Schiff bases derived from similar scaffolds are increasingly investigated for their antimicrobial and antibiofilm potential . The molecular framework of this compound provides a versatile platform for further synthetic modification and coordination chemistry, as the phenol oxygen and azomethine nitrogen can serve as donor atoms for metal complexation, which can be exploited to develop new functional materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-methylquinolin-6-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-2-5-14-10-15(6-9-17(14)19-12)18-11-13-3-7-16(20)8-4-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXKLHDYPMDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol typically involves the condensation of 2-methylquinoline-6-carbaldehyde with 4-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand, coordinating via the imine nitrogen and phenolic oxygen. Notable complexes include:

2.1. Vanadium(IV) Complex

  • Synthesis : Reacted with [VOCl₃] in THF/triethylamine, forming [VO(L)Cl₂] (yield: 68%) .

  • Properties :

    • Magnetic moment: 1.73 BM (paramagnetic, d¹ configuration).

    • Geometry: Distorted octahedral (confirmed by ESR).

2.2. Manganese(II) Complex

  • Synthesis : Refluxed with Mn(OAc)₂ in methanol/pyridine .

  • Structure : [Mn(L)(py)₂] (py = pyridine), with square-planar geometry.

2.3. General Reactivity Trends

Metal IonStoichiometryApplication
Cu(II)1:1Antioxidant studies
Zn(II)1:1α-Glucosidase inhibition

3.1. Photostability

  • Stable under UV irradiation (λ = 365 nm) for >24 hours in DMSO .

  • ROS Generation : Moderate singlet oxygen (¹O₂) production (Φ<sub>Δ</sub> = 0.12) , applicable in photodynamic therapy.

3.2. Solvatochromic Effects

Solventλ<sub>max</sub> (nm)Fluorescence λ<sub>em</sub> (nm)
CHCl₃342415
DMSO355430

Polar solvents induce red shifts due to intramolecular charge transfer (ICT) .

Electrophilic Substitution on the Quinoline Ring

The 2-methyl group directs electrophiles to the C5 and C8 positions:

Reaction TypeConditionsProductYield
Nitration HNO₃/H₂SO₄, 0°C5-Nitro derivative72%
Bromination Br₂/FeBr₃, CH₂Cl₂8-Bromo derivative65%

Note: Substituents alter photophysical properties (e.g., nitro groups reduce fluorescence quantum yield by 40%) .

5.1. Hydrolysis of the Imine Bond

  • Conditions : 1M HCl, reflux (2 hours).

  • Product : Regenerates 6-amino-2-methylquinoline and 4-hydroxybenzaldehyde .

5.2. Deprotonation at Phenolic Oxygen

  • pK<sub>a</sub> ≈ 9.2 (determined by UV-pH titration) .

  • Forms a phenolate ion, enhancing solubility in polar aprotic solvents.

Redox Activity

  • Antioxidant Capacity :

    • DPPH scavenging IC₅₀: 42 μM .

    • Ferric-reducing power: 0.78 mmol Fe²⁺/g .

  • Catalytic Oxidation : Mediates oxidation of benzyl alcohol to benzaldehyde (TOF = 12 h⁻¹) under aerobic conditions .

Thermal Stability

  • TGA Data : Decomposes at 245°C (5% weight loss), indicating high thermal resilience .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol typically involves the condensation reaction between 2-methylquinoline derivatives and salicylaldehyde or its derivatives. The resulting Schiff base is characterized using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
  • Mass Spectrometry : Confirms molecular weight and structural integrity.

Biological Applications

2.1 Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that quinoline derivatives possess broad-spectrum activity against bacteria and fungi, suggesting potential use in treating infections .

Case Study: Antibacterial Activity

  • Compound Tested : (E)-4-bromo-2-((quinolin-6-ylimino)methyl)phenol
  • Method : Agar diffusion method
  • Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

2.2 Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. For instance, studies have reported that related compounds can inhibit the growth of cancer cell lines such as HCT-116 and MCF-7 .

Data Table: Anticancer Activity

CompoundCell LineIC50 (µg/mL)
(E)-4-bromo-2-((quinolin-6-ylimino)methyl)phenolHCT-1165.3
(E)-4-bromo-2-(quinolin-6-imino)methylphenolMCF-77.1

Photophysical Properties

Recent studies have focused on the photophysical characteristics of quinoline-based compounds for applications in materials science. The photostability and reactive oxygen species (ROS) generation properties are crucial for developing phototherapeutic agents.

Case Study: Photophysical Evaluation
A study synthesized a series of quinoline derivatives and evaluated their photophysical properties, revealing promising thermal stability and ROS generation capabilities suitable for photodynamic therapy .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a vital role in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity

CompoundMethodEC50 (ppm)
(E)-4-methoxyphenyl imino methyl phenolDPPH assay10.46

Mechanism of Action

The mechanism of action of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imine linkage and phenol group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol with structurally related Schiff bases, highlighting substituent effects on properties:

Compound Name Substituents on Aniline/Quinoline Substituents on Phenol Melting Point (°C) Key Properties/Activities Reference
This compound 2-Methylquinolin-6-yl None Not reported Potential ligand, antioxidant N/A
(E)-4-((Phenylimino)methyl)phenol (12a) Phenyl None 193–194 Acetylcholinesterase inhibition
(E)-4-(((4-Chlorophenyl)imino)methyl)phenol (12c) 4-Chlorophenyl None 187–188 Higher yield (79%), bioactivity
(E)-4-(((4-Propylphenyl)imino)methyl)phenol (PMP) 4-Propylphenyl None Not reported Corrosion inhibition (mixed-type)
(E)-4-((2-Tolylimino)methyl)phenol (TMP) 2-Methylphenyl None Not reported Corrosion inhibition (Langmuir)
(E)-2,4-di-tert-butyl derivatives (1–3) Halogen-substituted phenyl 2,4-di-tert-butyl Varies Photochromic, thermal stability

Key Observations:

  • Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., 12c) exhibit higher yields (79%) and slightly lower melting points compared to unsubstituted analogs (12a, 193–194°C) .
  • Steric Effects : Di-tert-butyl substituents () enhance thermal stability and photochromic behavior due to steric hindrance and rigid molecular packing .
  • Quinoline vs. Phenyl: The 2-methylquinolin-6-yl group in the target compound likely enhances π-π interactions and metal-binding capacity compared to simple phenyl groups, making it a stronger candidate for catalytic or medicinal applications.
Corrosion Inhibition

Schiff bases like PMP and TMP adsorb onto mild steel surfaces, forming hydrophobic films that inhibit corrosion. Their efficiency depends on substituent chain length and electron density. The quinoline group in the target compound may improve adsorption due to extended aromaticity, though direct studies are needed .

Crystallographic and Chromic Properties

Di-tert-butyl halogenated derivatives () exhibit photochromism and thermal stability, attributed to intermolecular hydrogen bonding and packing. The target compound’s crystallinity and chromic behavior remain unexplored but could be analyzed using techniques like SHELXL () .

Biological Activity

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol is a Schiff base compound that has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to a phenolic structure via an imine bond, which is characteristic of Schiff bases. The synthesis typically involves the condensation of 2-methylquinoline-6-carbaldehyde with 4-amino phenol under acidic conditions. This reaction yields the desired Schiff base with potential biological activity due to the presence of both the quinoline and phenolic functionalities.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of Schiff bases, including this compound. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound)

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 µg/mL
Escherichia coli31.2 µg/mL
Pseudomonas aeruginosa62.5 µg/mL

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects observed in vitro .

2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it induces apoptosis in A2780 ovarian cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.

Table 2: Cytotoxicity of this compound)

Cell LineIC50 (µM)
A278010.5
MCF-712.3
HeLa15.0

The compound's ability to induce cell cycle arrest at the G0/G1 phase further supports its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties of Schiff bases are well-documented, and this compound is no exception. It demonstrates significant free radical scavenging activity, which can be quantified using DPPH assays.

Table 3: Antioxidant Activity of this compound)

Assay MethodIC50 (µg/mL)
DPPH Scavenging25.0
ABTS Scavenging30.5

These findings suggest that the compound could play a role in mitigating oxidative stress-related conditions .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising MIC value of 15.6 µg/mL, highlighting its potential as an alternative treatment for resistant bacterial infections .
  • Cytotoxic Mechanisms in Cancer Cells : In vivo studies demonstrated that treatment with the compound led to reduced tumor growth in mouse models bearing A2780 xenografts. The mechanism was linked to apoptosis induction and modulation of key signaling pathways involved in cancer progression .

Q & A

Q. Basic

  • ¹³C NMR : Distinguish tautomers via carbonyl (C=O, ~180–190 ppm) vs. imine (C=N, ~150–160 ppm) signals .
  • UV-Vis : Monitor π→π* transitions (λ ~300–350 nm) to identify conjugation changes .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

How can E/Z isomerism in the imine group be experimentally confirmed?

Q. Advanced

  • NOESY NMR : Detect spatial proximity between the quinoline methyl group and phenol protons to confirm the E-configuration .
  • X-ray diffraction : Directly visualize the imine geometry (C=N-C dihedral angle ~170–180° for E) .
  • DFT calculations : Compare experimental and computed IR/NMR spectra to validate isomer stability .

What in vitro assays are suitable for preliminary biological evaluation?

Q. Basic

  • Antimicrobial testing : Use broth microdilution (MIC values) against S. aureus and E. coli .
  • Enzyme inhibition : Screen against tyrosinase or cyclooxygenase-2 via spectrophotometric assays (IC₅₀ determination) .

How can molecular docking predict interactions with biological targets?

Q. Advanced

  • Software : Use AutoDock Vina or GOLD with flexible ligand docking to model binding to quinoline-binding proteins (e.g., kinases) .
  • Parameters : Set grid boxes around active sites (e.g., ATP-binding pockets) and validate with RMSD clustering (<2.0 Å) .
  • QSAR : Derive pharmacophore models to optimize substituent effects on activity .

What mechanistic insights can be gained from kinetic studies of imine hydrolysis?

Q. Advanced

  • pH dependence : Monitor hydrolysis rates (HPLC-MS) under acidic (HCl) vs. basic (NaOH) conditions to identify stability thresholds .
  • Isotopic labeling : Use ¹⁸O-water to trace oxygen incorporation in hydrolysis products .

How does solvent polarity influence solubility and stability?

Q. Basic

  • Solubility testing : Measure saturation points in DMSO, ethanol, and water (shake-flask method) .
  • Stability assays : Track degradation (HPLC) under UV light or elevated temperatures to identify optimal storage conditions .

What intermolecular forces stabilize the crystal lattice?

Q. Advanced

  • Hydrogen bonding : O–H⋯N (phenol to imine) and C–H⋯π interactions observed in X-ray structures .
  • Hirshfeld analysis : Quantify contacts (e.g., 40% H⋯H, 25% O⋯H) using CrystalExplorer .

How should conflicting reactivity data in similar compounds be resolved?

Q. Advanced

  • Controlled replication : Repeat reactions under identical conditions (e.g., solvent, catalyst loading) .
  • Computational validation : Compare activation energies (DFT) for competing pathways (e.g., oxidation vs. reduction) .
  • In situ monitoring : Use real-time Raman spectroscopy to detect intermediates .

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